Stachartin B has been isolated from several plant sources, particularly from the Stachys species, which are prevalent in various regions, including Europe and Asia. These plants are traditionally used in herbal medicine, and their extracts have been studied for various pharmacological properties. In terms of chemical classification, Stachartin B is categorized as a sesquiterpene lactone, a type of compound known for its complex ring structures and significant biological activities.
The synthesis of Stachartin B can be approached through both natural extraction methods and synthetic organic chemistry techniques.
Stachartin B possesses a complex molecular structure typical of sesquiterpene lactones. Its molecular formula is , indicating the presence of three oxygen atoms that contribute to its lactone functionality.
Stachartin B participates in various chemical reactions typical of sesquiterpenes:
The mechanism of action of Stachartin B has been investigated primarily in biological assays:
Stachartin B has potential applications in several fields:
The discovery of Stachartin B is embedded in the broader investigation of Stachybotrys chartarum secondary metabolites. Historically, research on this fungus focused almost exclusively on its pathogenic potential following the 1930s outbreaks of stachybotryotoxicosis in European livestock and the controversial 1993–1994 Cleveland incident linking S. chartarum to infant pulmonary hemorrhage [5] [10]. Early chemical studies identified highly toxic macrocyclic trichothecenes (e.g., satratoxins) and immunosuppressive cyclosporins, cementing the fungus’s reputation as a biological hazard [3] [10].
A paradigm shift occurred in the early 2000s with the application of advanced chromatographic and spectroscopic techniques to fungal extracts. Researchers began systematically characterizing non-toxic metabolites, leading to the identification of numerous PSDs, including the stachybotrins, stachybocins, and chartarlactams [3] [4]. Stachartin B emerged from this investigative wave, first reported in the mid-2010s through bioactivity-guided fractionation of S. chartarum cultures derived from diverse ecological niches, including marine sponges and soil [4] [6]. Its isolation marked a significant milestone, highlighting that S. chartarum is not merely a toxigenic fungus but a prolific source of structurally novel and pharmacologically promising scaffolds [3] [6].
Table 1: Key Milestones in S. chartarum Metabolite Research
Time Period | Research Focus | Major Compound Classes Identified | Impact |
---|---|---|---|
1930s-1990s | Toxigenicity & Pathogenicity | Macrocyclic trichothecenes (Satratoxins), Atranones | Association with animal and human mycotoxicosis |
2000-2010 | Chemodiversity Profiling | Phenylspirodrimanes (e.g., Stachybotrylactams), Cyclosporins | Recognition of immunosuppressive and cytotoxic potential |
2010-Present | Drug Discovery & Structural Diversity | Stachybotrins, Stachybocins, Chartarlactams, Stachartin B | Isolation of novel PSDs with therapeutic relevance |
Stachartin B is biosynthesized by Stachybotrys chartarum (Ehrenb.) S. Hughes (1958), a filamentous fungus taxonomically classified as follows:
Historically designated S. atra or S. alternans, molecular phylogenetic analyses (utilizing ITS, rpb2, and tef1α gene sequences) confirmed S. chartarum as the valid name and resolved its position within the Stachybotryaceae [5] [8]. The genus Stachybotrys comprises approximately 88 accepted species, with S. chartarum being the most frequently isolated and studied due to its prevalence in both natural and built environments [5] [8].
S. chartarum exhibits xerophilic tendencies and thrives on cellulose-rich substrates under conditions of high water activity (aw > 0.9) and humidity (>90%) [5]. While notorious as a "black mold" in water-damaged buildings, it is ubiquitously distributed in nature, isolated from soil, decaying plant material, grains, and notably, forming symbiotic relationships with marine organisms like the sponge Aplysina cavernicola [4] [5]. Strain-dependent chemotypic variation is significant: isolates segregate into chemotypes producing either trichothecene mycotoxins or atranones, with PSDs like Stachartin B produced across strains [3] [5] [10].
Table 2: Taxonomic Hierarchy of Stachybotrys chartarum
Taxonomic Rank | Classification | Key Characteristics | References |
---|---|---|---|
Kingdom | Fungi | Eukaryotic, heterotrophic, chitinous cell walls | [5] [8] |
Phylum | Ascomycota | Formation of asci (sac-like cells) containing ascospores | [5] |
Class | Sordariomycetes | Perithecial ascomata, diverse ecologies | [5] |
Order | Hypocreales | Brightly colored perithecia, includes many fungicolous taxa | [8] |
Family | Stachybotryaceae | Dematiaceous hyphomycetes, phialides with slimy conidia | [8] |
Genus | Stachybotrys | Conidiophores with whorls of phialides, ellipsoidal dark conidia | [5] [8] |
Species | chartarum | Cellulolytic, two primary chemotypes, produces PSDs | [2] [5] |
Stachartin B belongs to the phenylspirodrimane (PSD) class of meroterpenoids, characterized by a hybrid biosynthetic origin incorporating sesquiterpenoid (drimane) and polyketide (phenyl-bearing) moieties. Its core structure features a highly oxidized and rearranged drimane sesquiterpene unit fused to a phenyl group via a spiro junction at C-9, forming a distinctive pentacyclic ring system common to PSDs [4] [6].
The defining structural elements of Stachartin B include:
Table 3: Structural Comparison of Stachartin B with Key Phenylspirodrimanes
Compound Name | Core Structure Type | Key Functional Groups | Bioactivities (Reported) | Source Reference |
---|---|---|---|---|
Stachartin B | Stachybotrylactam | 2α-Acetoxy, γ-lactam | Cytotoxic, Anti-inflammatory | [4] [6] |
Stachybotrylactam | Stachybotrylactam | Unsubstituted lactam | Moderate cytotoxicity | [4] |
Stachybotrylactam Acetate | Stachybotrylactam | 2α-Acetoxy, γ-lactam | Potent cytotoxicity (IC50 0.3-2.2 µM) | [4] |
Chartarlactam B | Chartarlactam | Oxepane-lactam, 2-OH | Anti-inflammatory, NO inhibition | [6] |
F1839-J | Spirolactone | δ-lactone, aldehyde | Immunosuppressive | [4] |
Stachybotrin I | Stachybotrin | Arginine-derivatized lactam | Not extensively tested | [4] |
Stachartin B exhibits significant stereochemical complexity, with typically 6-8 chiral centers. Absolute configuration determination relies heavily on:
Stachartin B is biosynthesized via the mevalonate pathway, generating the farnesyl diphosphate (FPP) precursor for the drimane sesquiterpenoid core. The phenyl moiety originates from shikimate pathway-derived phenylpropanoid metabolism. Key steps involve:
While detailed pharmacological profiling of Stachartin B specifically is often limited by scarcity, its structural class exhibits potent and diverse bioactivities:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0